molecular formula C16H13ClN2O4 B4198399 3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile

3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile

Cat. No.: B4198399
M. Wt: 332.74 g/mol
InChI Key: MNMRLKRJRNVVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile is an organic compound with a complex structure, featuring a chloro, ethoxy, and nitrobenzyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Etherification: The formation of an ether bond by reacting an alcohol with an alkyl halide.

    Benzonitrile Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, etherification, chlorination, and benzonitrile formation reactions, optimized for yield and purity. These methods would utilize continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4,5-dimethoxybenzonitrile: Similar structure but with methoxy groups instead of ethoxy and nitrobenzyl groups.

    3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzonitrile: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrobenzyl group, in particular, may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-2-22-15-8-12(9-18)7-14(17)16(15)23-10-11-4-3-5-13(6-11)19(20)21/h3-8H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMRLKRJRNVVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.